molecular formula C25H46Cl2N2O B072044 Azacosterol hydrochloride CAS No. 1249-84-9

Azacosterol hydrochloride

Cat. No. B072044
CAS RN: 1249-84-9
M. Wt: 461.5 g/mol
InChI Key: BZFBDUQOBQHBSZ-DLCQERRASA-N
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Description

Azacosterol hydrochloride, also known as 20,25-diazacholesterol, is a cholesterol-lowering drug . It was previously marketed under the brand name Ornitrol but has since been discontinued . The drug is a sterol and derivative of cholesterol in which two carbon atoms have been replaced with nitrogen atoms .


Molecular Structure Analysis

This compound has a molecular weight of 461.56 and a formula of C25H46Cl2N2O . The IUPAC name for this compound is (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 461.56 and a formula of C25H46Cl2N2O . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Antiviral Activity of Azithromycin in COVID-19 : Azithromycin, primarily used for bacterial infections, was evaluated for its potential antiviral properties and use in COVID-19 treatment. Despite lacking approval for viral infections, anecdotal reports suggested its use in combination with hydroxychloroquine for treating COVID-19 (Damle et al., 2020).

  • Efficacy of Hydroxychloroquine and Azithromycin in COVID-19 : Several studies investigated the efficacy of hydroxychloroquine, with or without azithromycin, in treating COVID-19. Results varied, with some showing limited or no efficacy and others indicating potential benefits (Gautret et al., 2020), (Cavalcanti et al., 2020).

  • Pharmacology of Azithromycin and Hydroxychloroquine : The pharmacological properties and safety profile of azithromycin and hydroxychloroquine have been extensively studied, particularly in relation to their potential use in COVID-19 patients. This includes considerations of drug interactions, side effects, and efficacy (Lieberman & Settipane, 2003).

  • Safety Concerns and Adverse Events : Safety concerns, particularly related to cardiovascular risks, have been raised in studies examining the use of hydroxychloroquine and azithromycin, especially when used in combination. These concerns include the potential for increased risk of cardiac events (Lane et al., 2020).

Mechanism of Action

Azacosterol hydrochloride acts as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR), preventing the formation of cholesterol from desmosterol . Although it primarily acts to inhibit 24-DHCR, the drug also inhibits other steps in cholesterol biosynthesis .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N2O.2ClH/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4;;/h7,19-23,28H,6,8-17H2,1-5H3;2*1H/t19-,20-,21-,22-,23-,24-,25-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFBDUQOBQHBSZ-DLCQERRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058297
Record name Azocosterol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249-84-9
Record name Azacosterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azocosterol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZACOSTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32804UAUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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